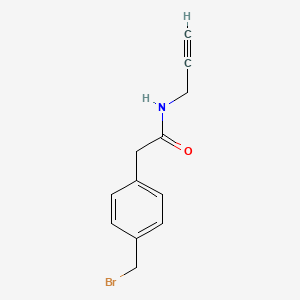
5-Brom-4-methyl-1,2,3,6-tetrahydropyridinhydrochlorid
Übersicht
Beschreibung
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound with the molecular formula C6H11BrClN and a molecular weight of 212.52 g/mol . It is a derivative of tetrahydropyridine, a heterocyclic compound, and is often used in various chemical and biological research applications .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to neurotransmitter systems and neurodegenerative diseases.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Thps have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thps have been found to influence several biochemical pathways, leading to downstream effects .
Result of Action
Thps have been found to possess biologically active properties .
Biochemische Analyse
Biochemical Properties
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters . This interaction can inhibit the activity of MAO-B, leading to increased levels of neurotransmitters such as dopamine. Additionally, 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can bind to various receptors and transporters, influencing their activity and function.
Cellular Effects
The effects of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride on cells are diverse and significant. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in dopaminergic neurons, leading to mitochondrial dysfunction and cell death . This compound can also affect the expression of genes involved in apoptosis and inflammation, further impacting cellular function.
Molecular Mechanism
At the molecular level, 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as MAO-B, leading to altered neurotransmitter levels . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and mitochondrial dysfunction . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and alter neurotransmitter levels without causing significant toxicity . At higher doses, the compound can cause severe oxidative damage, mitochondrial dysfunction, and cell death . These dose-dependent effects are crucial for determining the appropriate dosage for experimental studies and potential therapeutic applications.
Metabolic Pathways
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by MAO-B, which converts it into reactive metabolites that can induce oxidative stress . The compound can also interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing its biochemical effects . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to affect central nervous system function . The compound can also interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s effects on cellular function and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can significantly impact its activity and function. The compound is primarily localized in mitochondria, where it induces oxidative stress and mitochondrial dysfunction . It can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the bromination of 4-methyl-1,2,3,6-tetrahydropyridine. This reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position . The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted tetrahydropyridine derivatives.
Oxidation Reactions: Products include pyridine derivatives.
Reduction Reactions: Products include reduced tetrahydropyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP): A neurotoxin used in Parkinson’s disease research.
4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride: A compound with similar structural features but different biological activities.
Uniqueness
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological properties compared to other tetrahydropyridine derivatives .
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN.ClH/c1-5-2-3-8-4-6(5)7;/h8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHHSXAZXOXURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CNCC1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-57-5 | |
| Record name | 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)

![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)









![(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382119.png)

